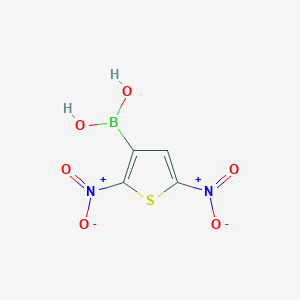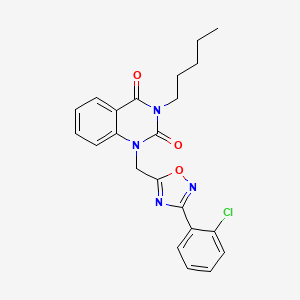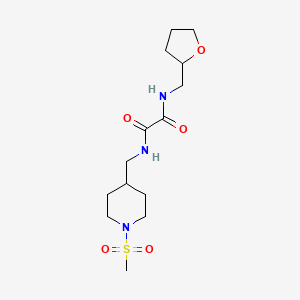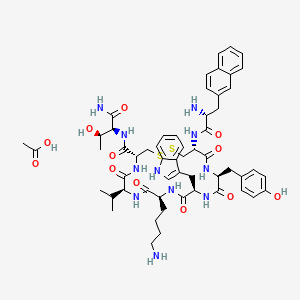
2,5-Dinitrothiophene-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dinitrothiophene-3-boronic acid is an organic compound consisting of a thiophene ring, two nitro groups, and a boronic acid group . It has a molecular weight of 217.95 .
Molecular Structure Analysis
The molecular structure of 2,5-Dinitrothiophene-3-boronic acid is represented by the linear formula C4H3BN2O6S . The InChI code for this compound is 1S/C4H3BN2O6S/c8-5(9)2-1-3(6(10)11)14-4(2)7(12)13/h1,8-9H .Chemical Reactions Analysis
Boronic acids, including 2,5-Dinitrothiophene-3-boronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .Scientific Research Applications
Organic Synthesis: Suzuki–Miyaura Coupling
2,5-Dinitrothiophene-3-boronic acid: is utilized in the Suzuki–Miyaura coupling reaction, a pivotal method in organic synthesis for forming carbon-carbon bonds . This process is renowned for its mild conditions and tolerance to various functional groups, making it an indispensable tool for constructing complex organic molecules.
Medicinal Chemistry: Drug Design and Discovery
In medicinal chemistry, boronic acids are integral to the design of novel drugs due to their unique reactivity with diols and amino acids2,5-Dinitrothiophene-3-boronic acid could potentially be employed in the development of new therapeutic agents, leveraging its boronic acid moiety for targeted drug delivery or enzyme inhibition .
Material Science: Covalent Organic Frameworks
The boronic acid group in 2,5-Dinitrothiophene-3-boronic acid can be used to construct covalent organic frameworks (COFs). These are crystalline, porous materials ideal for applications such as gas storage, catalysis, and sensing due to their high surface area and stability .
Supramolecular Chemistry: Sensor Development
Supramolecular systems benefit from the inclusion of boronic acids, which can respond to stimuli like sugar molecules2,5-Dinitrothiophene-3-boronic acid could be incorporated into sensors that undergo a sol-gel transformation in the presence of specific analytes, making it valuable for environmental monitoring and diagnostics .
Chemical Biology: Molecular Recognition
Boronic acids are known for their ability to recognize and bind to diols, which are abundant in biological molecules2,5-Dinitrothiophene-3-boronic acid could be applied in chemical biology for the selective recognition of saccharides or polysaccharides, aiding in the study of biological processes and disease diagnostics .
Biomedical Devices: Diagnostic and Therapeutic Applications
The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make them suitable for use in biomedical devices2,5-Dinitrothiophene-3-boronic acid could be explored for its potential in enhancing the performance of diagnostic tools or therapeutic delivery systems .
Safety and Hazards
Future Directions
Boronic acids, including 2,5-Dinitrothiophene-3-boronic acid, have been increasingly utilized in diverse areas of research . They have been used in various sensing applications, chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The future of 2,5-Dinitrothiophene-3-boronic acid likely lies in these areas.
properties
IUPAC Name |
(2,5-dinitrothiophen-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BN2O6S/c8-5(9)2-1-3(6(10)11)14-4(2)7(12)13/h1,8-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEOLFDEXPOHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dinitrothiophene-3-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2590968.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2590969.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone](/img/structure/B2590971.png)

![N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2590973.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)



![3-[[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2590983.png)
![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)

